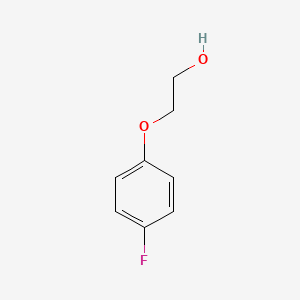

2-(4-Fluorophenoxy)ethanol

描述

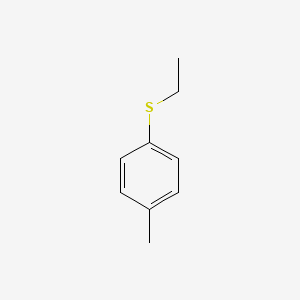

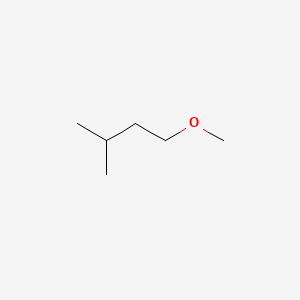

2-(4-Fluorophenoxy)ethanol is a chemical compound that belongs to the class of Aryl Alkyl Alcohols (AAAs), which are characterized by an alcohol group attached to an aryl group, which may be a substituted or unsubstituted benzene ring. Although the provided papers do not directly review 2-(4-Fluorophenoxy)ethanol, they offer insights into related compounds that share structural similarities, such as 2-(4-methylphenoxy)ethanol , and 4-fluorophenol . These compounds are used in various applications, including fragrance materials and intermediates in pharmaceutical synthesis.

Synthesis Analysis

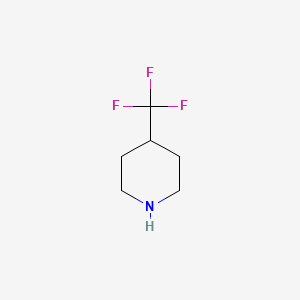

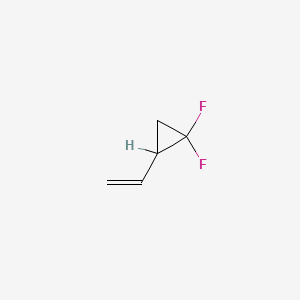

The synthesis of related compounds involves multi-step processes that can include biotransformation-mediated steps. For instance, an enantiomerically pure form of a compound with a fluorophenyl group was synthesized through a four-step biotransformation . Another synthesis approach for a compound with a 4-fluorophenyl group utilized enantioselective reduction catalyzed by Daucus carota cells . These methods highlight the potential for using biocatalysts in the synthesis of complex molecules, including those with fluorophenoxy groups.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-(4-Fluorophenoxy)ethanol has been determined using various techniques. For example, the crystal structure of a compound with a 4-fluorophenoxy group was elucidated, revealing significant dihedral angles between the triazole ring and the benzene rings, as well as the importance of intermolecular hydrogen bonding in stabilizing the structure . This suggests that 2-(4-Fluorophenoxy)ethanol may also exhibit specific geometric configurations and intermolecular interactions that could be crucial for its function and reactivity.

Chemical Reactions Analysis

The chemical reactivity of AAAs, including those with fluorophenoxy groups, can be influenced by their molecular structure. While specific reactions of 2-(4-Fluorophenoxy)ethanol are not discussed in the provided papers, the presence of the alcohol functional group suggests that it could undergo reactions typical of alcohols, such as esterification, oxidation, and substitution . The fluorine atom may also impart unique reactivity due to its electronegativity and ability to form hydrogen bonds.

Physical and Chemical Properties Analysis

The physical and chemical properties of AAAs are diverse, but they generally include data on acute toxicity, skin irritation, mucous membrane irritation, and skin sensitization . The presence of a fluorine atom in the structure can affect the compound's physical properties, such as boiling point, solubility, and density. For example, 4-fluorophenol exhibits specific crystalline structures under different conditions, which could be indicative of the behavior of 2-(4-Fluorophenoxy)ethanol under similar conditions . Additionally, the solvation and conformation of related compounds in various environments have been studied, providing insights into how 2-(4-Fluorophenoxy)ethanol might interact with solvents and form clusters .

作用机制

Target of Action

It is known that this compound is used in the suzuki–miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

In the context of suzuki–miyaura coupling, it may be involved in the formation of organoboron reagents, which are key to the success of this reaction . These reagents are known for their stability, ease of preparation, and environmentally benign nature .

Biochemical Pathways

It is known that the compound is used in the suzuki–miyaura coupling, a key process in organic synthesis . This suggests that 2-(4-Fluorophenoxy)ethanol may play a role in various biochemical pathways related to carbon–carbon bond formation.

Pharmacokinetics

The compound is described as a liquid , suggesting that it may have certain solubility characteristics that could influence its bioavailability

Result of Action

Given its use in the suzuki–miyaura coupling , it can be inferred that the compound plays a role in facilitating carbon–carbon bond formation, which is a fundamental process in organic synthesis.

属性

IUPAC Name |

2-(4-fluorophenoxy)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO2/c9-7-1-3-8(4-2-7)11-6-5-10/h1-4,10H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJJLZIVJYUVYTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCCO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20341604 | |

| Record name | 2-(4-Fluorophenoxy)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20341604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Fluorophenoxy)ethanol | |

CAS RN |

2924-66-5 | |

| Record name | 2-(4-Fluorophenoxy)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20341604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

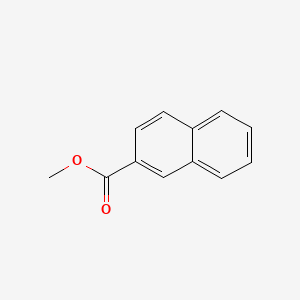

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 2-(4-Fluorophenoxy)ethanol a promising antifungal agent?

A1: The research paper highlights that 2-(4-Fluorophenoxy)ethanol demonstrated significant antifungal activity against several fungi, including Aspergillus flavus and Helminthosporium oryzae, as well as four species known to cause fish mycoses []. This broad spectrum activity makes it a promising candidate for further investigation as a fungicide. Importantly, the study also found that this compound did not exhibit lethal effects on fish even at the highest concentrations tested [], suggesting a potential for low toxicity towards fish. This is particularly relevant for its potential application in aquaculture.

Q2: What is known about the synthesis of 2-(4-Fluorophenoxy)ethanol?

A2: The study describes the synthesis of 2-(4-Fluorophenoxy)ethanol through the reduction of its corresponding ester using aluminium lithium hydride []. This method suggests that the synthesis involves the reaction of a 4-fluorophenoxy acetic acid ester with aluminium lithium hydride, a strong reducing agent, to yield the desired alcohol.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene](/img/structure/B1330371.png)